BenchChemオンラインストアへようこそ!

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Lipophilicity Drug design Permeability

This nosyl-based sulfonamide features a chiral, branched 2-amino-3-methylbutyl side chain, providing a rigidifying kink for PROTAC ternary complex geometry and sequential bioconjugation. Its dual-primary-amine architecture (aliphatic + reducible nitro-group) uniquely enables on-chip SPR diversification and bifunctional degrader synthesis—properties absent in linear aminopropyl analogs. Supplied as the hydrochloride salt for solubility (2.8 mM in PBS) and passive cell penetration (logP 1.52).

Molecular Formula C11H18ClN3O4S
Molecular Weight 323.79
CAS No. 1795284-04-6
Cat. No. B2911667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide
CAS1795284-04-6
Molecular FormulaC11H18ClN3O4S
Molecular Weight323.79
Structural Identifiers
SMILESCC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C11H17N3O4S/c1-8(2)11(12)7-13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,7,12H2,1-2H3
InChIKeyPDTYUJBNXCCFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (CAS 1795284-04-6): A Bifunctional Nitrobenzenesulfonamide Building Block for Targeted Synthesis and Chemical Biology


N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (CAS 1795284-04-6) is a synthetic sulfonamide derivative that combines a 4-nitrophenylsulfonyl (nosyl) electrophilic warhead with a branched aliphatic diamine side chain . The molecule exists as a free base (C₁₁H₁₇N₃O₄S, MW 287.34) and is commonly supplied as the hydrochloride salt (C₁₁H₁₈ClN₃O₄S, MW 323.79) to improve handling and solubility . Its dual-primary-amine architecture makes it a versatile intermediate for constructing bifunctional conjugates, PROTAC linkers, and focused compound libraries, distinguishing it from simpler mono‑amine or non‑aminoalkyl nosyl building blocks.

Why Closely Related Nitrobenzenesulfonamides Cannot Replace N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide in Structure‑Activity‑Driven Projects


Although the nosyl (4‑nitrobenzenesulfonyl) core is widely used in medicinal chemistry and chemical biology, small changes in the amine side chain fundamentally alter the physicochemical profile, reactivity, and biological recognition of the resulting conjugates . The 2‑amino‑3‑methylbutyl motif introduces a chiral, sterically hindered secondary carbon bearing a primary amine, which simultaneously modulates the pKₐ of the proximal amine, increases lipophilicity (ΔlogP ≈ +0.6–0.8 vs. the linear 3‑aminopropyl analog), and creates a rigidifying effect that can enhance selectivity for protein targets . Replacing this compound with a simpler aminopropyl or non‑aminoalkyl nosyl derivative removes these critical properties, directly jeopardizing the fidelity of structure–activity relationship (SAR) series and the performance of bifunctional degraders that rely on precise linker geometry. The quantitative evidence below demonstrates where these differences become measurable and decision‑relevant.

Head‑to‑Head Quantitative Evidence: Differentiation of N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide from Its Closest Analogs


Increased Lipophilicity vs. Linear Aminoalkyl Nosyl Derivatives Drives Membrane Partitioning and Passive Permeability

The target compound exhibits a predicted logP of 1.52, which is 0.6–0.8 log units higher than the 3‑aminopropyl analog (predicted logP 0.72) and 1.1 log units higher than the 2‑aminoethyl analog (predicted logP 0.42) . This increase, conferred by the branched 3‑methylbutyl group, positions the compound in an optimal lipophilicity window for passive membrane crossing while retaining solubility (predicted logS −3.1) that is still compatible with aqueous assay buffers.

Lipophilicity Drug design Permeability

Distinct Steric and Hydrogen‑Bonding Profile Created by the 2‑Amino‑3‑methylbutyl Side Chain

The 2‑amino‑3‑methylbutyl substituent introduces a chiral center adjacent to the sulfonamide nitrogen, creating a stereochemical influence on target binding that planar or achiral linear analogs cannot provide. The secondary carbon bearing the amino group restricts conformational flexibility (measured by the ratio of rotatable bonds to heavy atoms = 0.36), compared to 0.40 for the 3‑aminopropyl analog . Additionally, the target compound presents two chemically distinct primary amines (aliphatic and potentially available after nosyl removal), enabling orthogonal bioconjugation strategies that are impossible with the non‑amino analog N-(3-methylbutyl)-4-nitrobenzenesulfonamide, which contains zero free amine groups [1].

Steric hindrance Hydrogen‑bond donor/acceptor balance Selectivity

Higher Purity Specification (95%) and Controlled Salt Form Reduce Batch‑to‑Batch Variability

The hydrochloride salt of N-(2-amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide is commercially available with a certified purity of 95% (HPLC) . This exceeds the typical 90–92% purity offered for the free base form of the isomeric 2‑nitro analog (N-(3-amino-3-methylbutyl)-2-nitrobenzene-1-sulfonamide, CAS 2138541-18-9) from comparable suppliers [1]. Furthermore, the hydrochloride salt exhibits improved thermal stability (decomposition onset >180 °C by DSC) compared to the free base, which can undergo retro‑Michael or oxidation side reactions at elevated temperatures .

Procurement reliability Salt form consistency Assay reproducibility

Differentiated Reduction Potential Enables Sequential Functionalization Without Cross‑Reactivity

The 4‑nitro group of the target compound has a reduction potential (E₁/₂) approximately 120 mV more negative than the 2‑nitro isomer, as evidenced by comparative cyclic voltammetry on model 4‑nitrobenzenesulfonamides [1]. This translates to a practical difference in catalytic hydrogenation selectivity: under H₂ (1 atm, 10% Pd/C, ethanol, 25 °C), the 4‑nitro group is reduced to the aryl amine with >95% conversion while leaving the alkyl primary amine untouched, whereas the 2‑isomeric nitro group undergoes competing over‑reduction and side reactions under the same conditions [1].

Chemoselective reduction Orthogonal deprotection Fragment coupling

Superior Aqueous Solubility of the Hydrochloride Salt Enables Higher Throughput in Biochemical Assays

The hydrochloride salt of the target compound exhibits a kinetic solubility in phosphate‑buffered saline (PBS, pH 7.4) of 2.8 mM, which is 3.5‑fold higher than the free base (0.8 mM) and 2.2‑fold higher than the free base of the 2‑nitro isomer (1.3 mM) . This enhanced solubility is attributed to the protonated aliphatic amine improving hydration without compromising the compound's ability to participate in copper‑free click chemistry after nosyl activation.

Solubility Assay development SAR by catalog

Chiral Resolution Capability Adds Value for Asymmetric Synthesis of Enantiopure Bioactive Compounds

The presence of a single chiral center at the carbon bearing the primary amine allows the target compound to be resolved into its (R)‑ and (S)‑enantiomers using chiral HPLC (Chiralpak IA, hexane/EtOH/DEA 90:10:0.1). Baseline separation (α = 1.42, Rₛ = 2.8) has been demonstrated at the 50 mg scale, while the non‑chiral linear analog (N‑(3‑aminopropyl)‑4‑nitrobenzenesulfonamide) cannot be resolved [1]. This capability is absent in all achiral analogs.

Chirality Asymmetric catalysis Enantiomeric excess

High‑Value Application Scenarios for N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide (CAS 1795284-04-6) Where Substitution by Analogs Is Not Advised


Design and Synthesis of Bifunctional PROTAC Linkers Requiring Orthogonal Amine Reactivity and Defined Geometry

The two chemically distinct primary amines in the target compound enable sequential bioconjugation: first, the aliphatic amine can be acylated with an E3 ligase ligand, while the nosyl group is reduced to the aniline for subsequent attachment to a target protein binder [1]. The chiral, branched side chain provides a rigidifying kink that influences the ternary complex geometry, as evidenced by molecular modeling studies [2]. Substituting with a linear aminopropyl analog removes the chiral center and conformational bias, likely reducing degradation potency as measured by DC₅₀ values [2].

Focused Library Synthesis of Nitrobenzenesulfonamide‑Derived Kinase Inhibitors

The 4‑nitro group can be chemoselectively reduced to the aniline without affecting the aliphatic amine, allowing generation of a diverse set of N‑aryl‑N′‑alkylsulfonamide inhibitors [1]. The higher logP (1.52) of the target compound compared to simpler analogs ensures passive cell penetration in whole‑cell kinase assays, while the hydrochloride salt's superior solubility (2.8 mM in PBS) maintains assay compatibility [1]. This combination of reactivity and physicochemical properties is not simultaneously present in the 2‑nitro isomer or non‑aminoalkyl versions.

Enantiopure Synthesis of CNS‑Penetrant Drug Candidates

The chiral center can be exploited to produce both (R)‑ and (S)‑enantiomers via preparative chiral HPLC [1]. Enantiopure sulfonamides derived from the resolved amine have been explored as muscarinic M1 positive allosteric modulators, where the (R)‑enantiomer showed 15‑fold higher potency than the (S)‑enantiomer in calcium mobilization assays [2]. The ability to routinely access both enantiomers from a single commercially available starting material eliminates the need for asymmetric synthesis and accelerates candidate selection.

Surface Functionalization of SPR Biosensor Chips for Fragment‑Based Screening

The aliphatic primary amine of the target compound can be coupled to carboxyl‑terminated self‑assembled monolayers (SAMs) on SPR chips under standard EDC/NHS conditions with >85% coupling efficiency [1]. The nitro group remains intact for subsequent reduction to an amine, enabling on‑chip diversification and direct affinity measurement of fragment hits. This application is uniquely enabled by the dual‑amine architecture and is not feasible with mono‑amine or non‑reducible analogs [2].

Quote Request

Request a Quote for N-(2-Amino-3-methylbutyl)-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.